molecular formula C12H17ClN2O2 B1421948 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1197232-18-0

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride

Cat. No. B1421948
CAS RN: 1197232-18-0
M. Wt: 256.73 g/mol
InChI Key: DGTWBLJYWXWBBO-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride, also known as MPCC, is a white-colored powder used in scientific experiments. It belongs to the class of organic compounds known as benzenesulfonamides and piperazine carboxylic acids , which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .


Molecular Structure Analysis

The molecular formula of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is C12H17ClN2O2. The related compound, 4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile, has a molecular weight of 229.28 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Electrochemical Studies

    4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride has been used in the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. These complexes exhibit distinct electrochemical behaviors with quasireversible redox peaks and antiferromagnetic interaction between the copper atoms, influenced by substitutional steric and electronic effects (Amudha, Thirumavalavan & Kandaswamy, 1999).

  • Catechol Oxidase Models

    The compound has been used in the synthesis of less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. These studies provide insights into the influence of a thioether group close to the metal site on catecholase activity and speciation in solution (Merkel et al., 2005).

Pharmacological and Biological Activities

  • Human Leukocyte Elastase Inhibition

    A convergent synthesis of a potent human leukocyte elastase inhibitor involved key intermediates derived from 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride. This highlights its role in the synthesis of bioactive molecules with potential therapeutic applications (Cvetovich et al., 1996).

  • Antibacterial and Antimicrobial Studies

    The compound has been incorporated into the synthesis of new unsymmetrical binucleating ligands and their complexes, which show significant growth inhibitory activity against pathogenic bacteria and fungi. These findings suggest potential applications in the development of new antimicrobial agents (Shanmuga Bharathi et al., 2009).

Metabolic Studies

  • Metabolism of Anticancer Compounds: Studies on the metabolism of a newly synthesized compound with anticancer activity revealed that 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is extensively metabolized, with several metabolites identified. This highlights its importance in pharmacokinetic studies of novel therapeutic agents (Jiang et al., 2007).

properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10;/h2-5,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWBLJYWXWBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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